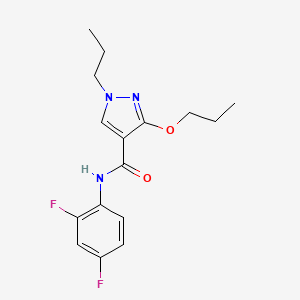

N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s physical properties like melting point, boiling point, solubility, and spectral data, and chemical properties like reactivity and stability .Scientific Research Applications

Synthesis and Herbicidal Activity

One significant area of research involving N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives is in the development of novel herbicides. A study by Ohno et al. (2004) highlighted the synthesis of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, emphasizing the introduction of an aryloxy group to the pyrazole ring, which enhanced herbicidal activity and crop safety. Among these, a specific compound, KPP-856, demonstrated promising herbicidal activity against various annual lowland weeds with excellent crop safety at lower application rates (Ohno et al., 2004).

Nematocidal and Fungicidal Activities

Another research avenue explores the nematocidal and fungicidal potentials of pyrazole carboxamide derivatives. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, revealing that while these derivatives exhibit weak fungicidal activity, some showed significant nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).

Structural and Computational Applications

Kanwal et al. (2022) investigated the synthesis of pyrazole-thiophene-based amide derivatives, focusing on their structural features through computational applications, including DFT calculations and non-linear optical (NLO) properties. This study emphasized the potential of these compounds in various applications due to their reactive and stable nature, as well as their promising NLO responses (Kanwal et al., 2022).

Antimicrobial and Anticancer Properties

Sharshira and Hamada (2011) synthesized a series of pyrazole-1-carboxamides, demonstrating their antimicrobial activities. This research contributes to the understanding of the chemical's potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Additionally, Ahsan et al. (2018) explored the synthesis and cytotoxic evaluation of pyrazole-1-carboxamide analogues against breast cancer cell lines, identifying compounds with promising cytotoxicity. This study provides insights into the compound's potential in cancer research (Ahsan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit fungal lanosterol 14α-demethylase , a key enzyme involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes .

Mode of Action

Compounds with similar structures have been found to inhibit the biosynthesis of ergosterol by interacting with fungal lanosterol 14α-demethylase . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Similar compounds have been found to affect the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death .

Result of Action

Similar compounds have been found to cause cell death by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis .

Action Environment

The stability of similar compounds has been found to be stable in air up to their melting point .

Safety and Hazards

properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPNJAPKVUGVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)